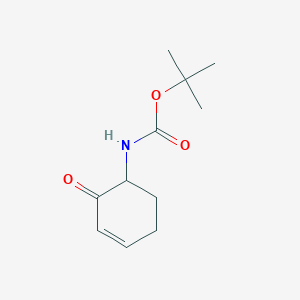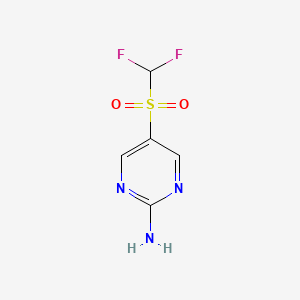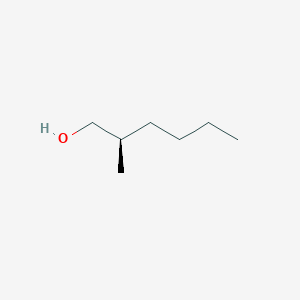
(R)-2-Methyl-1-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methylhexan-1-ol: is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C7H16O. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a hexane chain, with a methyl group (-CH3) substituent on the same carbon. The (2R) designation indicates the specific stereochemistry of the molecule, meaning the hydroxyl group is positioned in a specific three-dimensional orientation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-2-Methylhexan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-methylhexan-2-one with a Grignard reagent such as methylmagnesium bromide in an ether solvent. The reaction is followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 2-methylhexan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, producing (2R)-2-Methylhexan-1-ol.
Industrial Production Methods: Industrial production of (2R)-2-Methylhexan-1-ol often involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion of ketones to alcohols.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-Methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in (2R)-2-Methylhexan-1-ol can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 2-Methylhexan-2-one or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Chloro-2-methylhexane.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-Methylhexan-1-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, (2R)-2-Methylhexan-1-ol is used as a reference compound in studies involving chiral recognition and enantioselective processes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: In the industrial sector, (2R)-2-Methylhexan-1-ol is used as a solvent and an intermediate in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2R)-2-Methylhexan-1-ol involves its interaction with various molecular targets depending on its application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes. The stereochemistry of the molecule plays a crucial role in its reactivity and interaction with other chiral molecules.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Methylhexan-1-ol: The enantiomer of (2R)-2-Methylhexan-1-ol with opposite stereochemistry.
2-Methylhexan-2-ol: A structural isomer with the hydroxyl group on the second carbon but without specific stereochemistry.
Hexan-1-ol: A similar alcohol with a straight-chain structure but without the methyl substituent.
Uniqueness: (2R)-2-Methylhexan-1-ol is unique due to its specific (2R) stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other isomers. This stereochemistry is crucial in applications requiring chiral purity and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C7H16O |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
(2R)-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
LCFKURIJYIJNRU-SSDOTTSWSA-N |
Isomerische SMILES |
CCCC[C@@H](C)CO |
Kanonische SMILES |
CCCCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



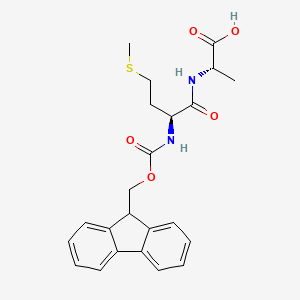
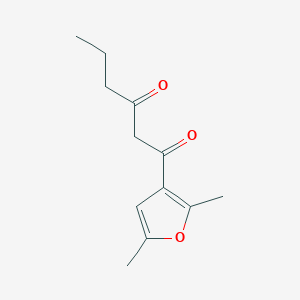
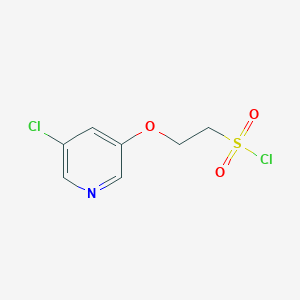

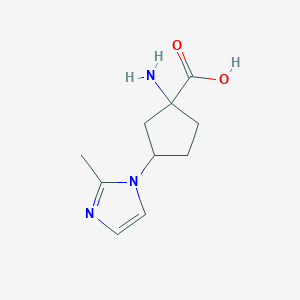
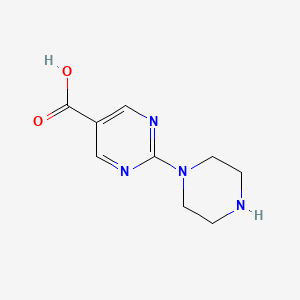
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
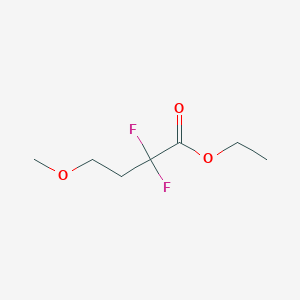
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
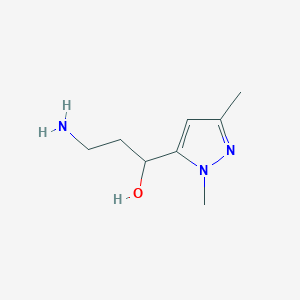
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
